molecular formula C20H23FN2O3 B2475480 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941941-01-1

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No. B2475480
CAS RN: 941941-01-1
M. Wt: 358.413
InChI Key: VAHVYOBKKXCDIC-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied due to its potential therapeutic applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases. For example, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in the development of cancer.
Biochemical and Physiological Effects:
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide in lab experiments is its high potency and specificity. This compound has been reported to exhibit high selectivity towards certain enzymes and proteins, which makes it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide. One direction is to further investigate its potential therapeutic applications in the field of medicine. This compound has shown promise as a potential anti-cancer and anti-inflammatory agent, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to explore its potential use as a diagnostic tool for various diseases. This compound has been reported to exhibit high selectivity towards certain enzymes and proteins, which makes it a valuable tool for detecting their activity in vivo. Finally, further studies are needed to investigate the mechanism of action of this compound and to identify its molecular targets. This information could provide valuable insights into the development of new drugs that target these pathways.

Synthesis Methods

The synthesis of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves the reaction of 3-fluoroaniline with 2-(4-methoxyphenyl)-2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then heated under reflux conditions to yield the desired product.

Scientific Research Applications

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has been extensively studied for its potential therapeutic applications in the field of medicine. It has been reported to exhibit anti-cancer, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

3-fluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHVYOBKKXCDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

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